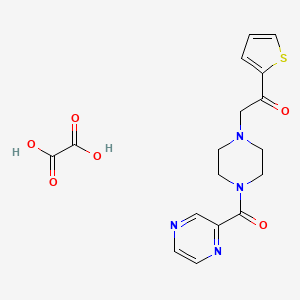
2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C17H18N4O6S and its molecular weight is 406.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(Pyrazine-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O3S, with a molecular weight of approximately 380.42 g/mol. The structure features a piperazine ring, a pyrazine moiety, and a thiophene group, which are known to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 380.42 g/mol |
| Functional Groups | Piperazine, Pyrazine, Thiophene |
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of compounds related to pyrazine and piperazine derivatives. For instance, derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide have shown significant activity against Mycobacterium tuberculosis (MTB). In vitro evaluations indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of established drugs like pyrazinamide (PZA), suggesting enhanced efficacy in combating tuberculosis .
The mechanism by which This compound exerts its effects likely involves interaction with specific enzymes or receptors. The compound may act as an inhibitor of key enzymes in the endocannabinoid system, such as monoacylglycerol lipase (MAGL), which regulates the degradation of endocannabinoids . This inhibition could lead to increased levels of 2-arachidonoylglycerol (2-AG), enhancing signaling through cannabinoid receptors and potentially modulating various physiological responses.
Case Studies
- Anti-Tubercular Evaluation : A study conducted on various substituted piperazine derivatives found that compounds similar to our target exhibited promising anti-tubercular activity. Notably, some derivatives achieved MICs as low as 1.56 µg/mL against MTB H37Rv, indicating their potential as new therapeutic agents .
- Behavioral Studies : Investigations into the behavioral effects of piperazine derivatives have shown that they can modulate dopaminergic activity without significant side effects commonly associated with traditional antipsychotics. This suggests that compounds like This compound could serve as candidates for developing new treatments for neuropsychiatric disorders .
Eigenschaften
IUPAC Name |
oxalic acid;2-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S.C2H2O4/c20-13(14-2-1-9-22-14)11-18-5-7-19(8-6-18)15(21)12-10-16-3-4-17-12;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOYVQLNUUNDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=NC=CN=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














